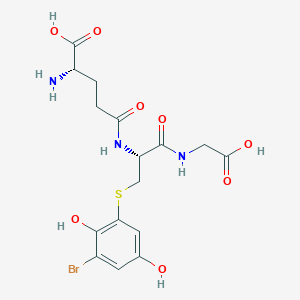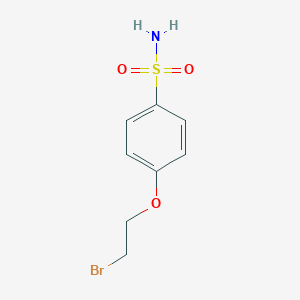
N-(2,4-Dinitrophenyl)-5-methoxytryptamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-Dinitrophenyl)-5-methoxytryptamine, also known as 5-MeO-DNPT, is a synthetic compound that belongs to the family of tryptamines. It is a potent agonist of the serotonin receptor, specifically the 5-HT2A and 5-HT2C subtypes. The compound has gained attention in recent years due to its potential use in scientific research, particularly in the field of neuroscience.
Wirkmechanismus
The mechanism of action of N-(2,4-Dinitrophenyl)-5-methoxytryptamine involves its binding to the 5-HT2A and 5-HT2C receptors, which are G protein-coupled receptors. Activation of these receptors leads to the activation of downstream signaling pathways, resulting in changes in neuronal activity and neurotransmitter release. The specific effects of N-(2,4-Dinitrophenyl)-5-methoxytryptamine on these pathways are still being studied, but it is believed that the compound may modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate.
Biochemical and physiological effects
Research has shown that N-(2,4-Dinitrophenyl)-5-methoxytryptamine can induce a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. The compound has also been shown to alter brain activity, particularly in regions associated with perception and emotion. Additionally, N-(2,4-Dinitrophenyl)-5-methoxytryptamine has been shown to have potent hallucinogenic effects, which may be related to its binding to the 5-HT2A receptor.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2,4-Dinitrophenyl)-5-methoxytryptamine in lab experiments is its high affinity for the 5-HT2A and 5-HT2C receptors, which allows for precise modulation of these pathways. Additionally, the compound has been shown to have a relatively low toxicity profile, making it a safer option for use in animal studies. However, the synthesis of N-(2,4-Dinitrophenyl)-5-methoxytryptamine is complex and requires specialized knowledge and equipment, which may limit its accessibility for some researchers.
Zukünftige Richtungen
There are several potential future directions for research on N-(2,4-Dinitrophenyl)-5-methoxytryptamine. One area of interest is the development of new therapeutic applications for the compound, particularly in the treatment of mood disorders and addiction. Additionally, further studies are needed to fully understand the mechanism of action of N-(2,4-Dinitrophenyl)-5-methoxytryptamine and its effects on neuronal activity and neurotransmitter release. Finally, research is needed to develop more efficient and cost-effective synthesis methods for the compound, which could increase its accessibility for scientific research.
Synthesemethoden
The synthesis of N-(2,4-Dinitrophenyl)-5-methoxytryptamine involves a multi-step process that begins with the conversion of tryptamine to 5-methoxytryptamine. This is followed by the nitration of the 2,4-dinitrophenyl group and subsequent reduction to yield the final product. The synthesis of N-(2,4-Dinitrophenyl)-5-methoxytryptamine requires specialized knowledge and equipment, making it a challenging compound to produce.
Wissenschaftliche Forschungsanwendungen
N-(2,4-Dinitrophenyl)-5-methoxytryptamine has been used in scientific research to study the role of serotonin receptors in various physiological and pathological processes. The compound has been shown to have a high affinity for the 5-HT2A and 5-HT2C receptors, which are known to be involved in mood regulation, perception, and cognition. Research has also indicated that N-(2,4-Dinitrophenyl)-5-methoxytryptamine may have potential therapeutic applications in the treatment of mood disorders, addiction, and neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
115007-18-6 |
|---|---|
Produktname |
N-(2,4-Dinitrophenyl)-5-methoxytryptamine |
Molekularformel |
C17H16N4O5 |
Molekulargewicht |
356.33 g/mol |
IUPAC-Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,4-dinitroaniline |
InChI |
InChI=1S/C17H16N4O5/c1-26-13-3-5-15-14(9-13)11(10-19-15)6-7-18-16-4-2-12(20(22)23)8-17(16)21(24)25/h2-5,8-10,18-19H,6-7H2,1H3 |
InChI-Schlüssel |
ODQMCTXUHFTMIE-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Andere CAS-Nummern |
115007-18-6 |
Synonyme |
2,4-DNP-MT N-(2,4-dinitrophenyl)-5-methoxytryptamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)sulfamoyl]benzamide](/img/structure/B54162.png)



![(5Z)-5-[(3aR,4R,5S,6aR)-4-[(3S)-3-fluorooct-1-ynyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B54166.png)